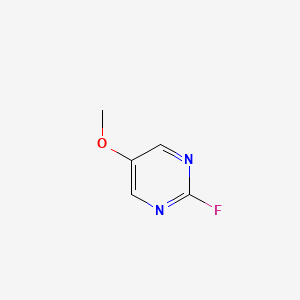
6-(methylsulfanyl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methylsulfanyl)-2,3-dihydropyridazin-3-one, also known as 6-MS-DHP, is an organic compound with a unique structure that has been studied for its potential applications in a variety of fields. 6-MS-DHP has been used in the synthesis of a wide range of compounds, including drugs, polymers, and other materials. It has also been studied for its potential as a therapeutic agent due to its ability to interact with various proteins and enzymes.
Scientific Research Applications
6-(methylsulfanyl)-2,3-dihydropyridazin-3-one has been studied for its potential applications in a variety of fields. It has been used in the synthesis of a wide range of compounds, including drugs, polymers, and other materials. It has also been studied for its potential as a therapeutic agent due to its ability to interact with various proteins and enzymes. This compound has been used in the synthesis of a variety of drugs, including anticonvulsants, anti-inflammatory agents, and antidepressants. It has also been studied for its potential to inhibit the growth of cancer cells and to reduce inflammation.
Mechanism of Action
6-(methylsulfanyl)-2,3-dihydropyridazin-3-one has been studied for its potential as a therapeutic agent due to its ability to interact with various proteins and enzymes. It is believed to interact with specific enzymes and proteins, such as cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation. This compound may also interact with other enzymes, such as glutathione S-transferase (GST) and NADPH oxidase, which are involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
This compound has been studied for its potential to inhibit the growth of cancer cells and to reduce inflammation. It has been shown to inhibit the growth of several cancer cell lines, including human breast cancer cells, human ovarian cancer cells, and human melanoma cells. In addition, this compound has been shown to reduce inflammation in a variety of animal models. It has been shown to reduce inflammation in rat models of colitis and to reduce inflammation in mice models of arthritis.
Advantages and Limitations for Lab Experiments
6-(methylsulfanyl)-2,3-dihydropyridazin-3-one has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Another advantage is that it is relatively stable, making it suitable for long-term storage. However, this compound has some limitations. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in organic reactions.
Future Directions
The potential future directions for 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one are numerous. It could be further studied for its potential to inhibit the growth of cancer cells and to reduce inflammation. It could also be studied for its potential to interact with other proteins and enzymes, such as those involved in the regulation of oxidative stress. In addition, this compound could be studied for its potential to be used in the synthesis of a variety of drugs, polymers, and other materials. Finally, this compound could be studied for its potential to be used in the development of new therapeutic agents.
Synthesis Methods
6-(methylsulfanyl)-2,3-dihydropyridazin-3-one can be synthesized in a variety of ways, including condensation of ethyl acetoacetate and 2-methylthiophene-3-carboxaldehyde, as well as the condensation of 2-methylthiophene-3-carboxaldehyde and ethyl acetoacetate with sodium ethoxide in ethanol. The condensation of ethyl acetoacetate and 2-methylthiophene-3-carboxaldehyde is the most common method for synthesizing this compound. The reaction yields a mixture of the desired product and byproducts, which must be separated and purified to obtain pure this compound.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one involves the reaction of 2,3-dihydropyridazine-3-one with methylsulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "2,3-dihydropyridazine-3-one", "Methylsulfonyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Add the 2,3-dihydropyridazine-3-one to a solution of the base in the solvent.", "Slowly add the methylsulfonyl chloride to the reaction mixture while stirring.", "Allow the reaction to proceed at room temperature for several hours.", "Quench the reaction by adding water and extracting the product with a suitable organic solvent.", "Purify the product by recrystallization or column chromatography." ] } | |
| 66089-72-3 | |
Molecular Formula |
C5H6N2OS |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6-trichloropyrido[3,4-d]pyrimidine](/img/structure/B6166835.png)

